N2-(4-chlorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Chlorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring distinct substituents at the N2, N4, and C6 positions. Its molecular structure includes a 4-chlorophenyl group at N2, a 3-methoxyphenyl group at N4, and a pyrrolidin-1-yl moiety at C4. The hydrochloride salt form enhances its solubility in polar solvents.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-28-17-6-4-5-16(13-17)23-19-24-18(22-15-9-7-14(21)8-10-15)25-20(26-19)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAMEMAIHRIHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-chlorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its unique structure, featuring both chlorophenyl and methoxyphenyl substituents along with a pyrrolidinyl group, suggests a diverse range of interactions with biological targets.
Synthesis and Structure
The synthesis of this compound typically involves cyclization reactions with cyanuric chloride and various amines. The introduction of the methoxyphenyl and pyrrolidinyl groups is achieved through nucleophilic aromatic substitution reactions. The compound's structural characteristics can significantly influence its biological activity.
The mechanism of action for this triazine derivative may involve interactions with specific molecular targets such as enzymes or receptors. For instance, compounds within the triazine class have been shown to inhibit glucocerebrosidase, suggesting potential applications in treating metabolic disorders like Gaucher disease . Additionally, the antiproliferative properties observed in related compounds indicate that this triazine derivative could interfere with cancer cell growth by modulating cell signaling pathways.
Anticancer Properties
Research indicates that related compounds in the 6,N2-diaryl-1,3,5-triazine series exhibit promising anticancer activities. A study evaluated a library of such compounds against various breast cancer cell lines, notably the triple-negative MDA-MB231 cells. The findings revealed that specific structural modifications led to enhanced growth inhibition in these cancer cells while sparing non-cancerous cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound ID | Cell Line | GI50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound 101 | MDA-MB231 (triple-negative) | 0.06 | High |
| Compound 73 | SKBR-3 (hormone-dependent) | 0.12 | Moderate |
| Control | MCF-10A (non-cancerous) | >20 | N/A |
The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions on the phenyl rings significantly enhance antiproliferative effects .
Other Biological Activities
Beyond anticancer properties, triazine derivatives have been explored for their potential as chemical chaperones in enzyme inhibition. For example, modifications of triazine structures have shown increased efficacy in inhibiting glucocerebrosidase . This suggests that this compound may also possess therapeutic potential in metabolic disorders.
Case Studies
Several studies have highlighted the biological activity of triazine derivatives:
- Breast Cancer Inhibition : A library of 126 triazine compounds was evaluated for their antiproliferative effects on breast cancer cell lines. Compounds with para-substituted methoxy groups showed significant activity against MDA-MB231 cells .
- Glucocerebrosidase Inhibition : Research on N4-phenyl modifications demonstrated enhanced inhibition of glucocerebrosidase by selected triazine derivatives. This indicates potential applications in treating diseases like Gaucher disease .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Triazine derivatives are highly tunable, with substituent variations significantly altering their chemical and biological profiles. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Triazine Derivatives

*Hypothetical values based on structural similarity to .
Key Observations :
- The 3-methoxyphenyl substituent provides steric bulk and moderate electron-donating properties, which may influence pharmacokinetics.
- Pyrrolidin-1-yl Group : The pyrrolidine ring at C6 is shared with the analog in , suggesting a role in modulating solubility or intermolecular interactions . In contrast, L1 and L4 from lack this group, instead favoring pyrimidine or chlorine at C6 for metal coordination or reactivity .
NMR Spectral Comparisons
highlights the utility of NMR in differentiating triazine derivatives. For example:
- Regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts (δ) when substituents are altered. In the target compound, the 4-chlorophenyl and 3-methoxyphenyl groups likely perturb these regions compared to analogs with 3-methylphenyl or pyrimidine substituents .
- Pyrrolidin-1-yl Stability: The unchanged chemical shifts in non-substituted regions (e.g., pyrrolidinyl protons) suggest this group maintains a consistent chemical environment across analogs, as seen in compounds 1 and 7 from .
Functional and Application Differences
- Metal Coordination: Ligands like L1 and L4 in form complexes with Pt(IV) and Pd(II), leveraging pyrimidine or triazole groups for coordination . The target compound’s pyrrolidinyl group and lack of heterocyclic N-donors likely preclude similar metal-binding activity.
- Biological Activity : While direct data are absent, the 3-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents in L1/L4 .
Preparation Methods
Stepwise Nucleophilic Aromatic Substitution
The most widely reported method for synthesizing trisubstituted s-triazines involves sequential substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the three chlorines decreases with each substitution, allowing controlled functionalization:
- C6 Substitution : The most reactive chlorine at position 6 reacts with pyrrolidine at 0–5°C in acetone, forming 2,4-dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine.
- N2 Substitution : The intermediate reacts with 4-chlorophenylamine at room temperature , yielding 2-(4-chlorophenylamino)-4-chloro-6-(pyrrolidin-1-yl)-1,3,5-triazine.
- N4 Substitution : The final substitution with 3-methoxyphenylamine occurs under reflux (60–65°C) in 1,4-dioxane, completing the trisubstituted product.
Critical Parameters :
Alternative Coupling Approaches
Patent literature describes coupling triazinyl sulfones with amine derivatives in dry DMF using triethylamine as a base. For the target compound, this would involve:
- Synthesizing a 6-chloro-2,4-disubstituted triazinyl sulfone intermediate.
- Displacing the sulfone group with pyrrolidine under mild conditions.
While this method offers regioselectivity, the stepwise substitution route remains more practical for large-scale synthesis due to fewer purification steps.
Optimization of Reaction Conditions
Temperature and Stoichiometry
- First Substitution (C6) : Conducted at 0–5°C to prevent di- or trisubstitution. A 1:2 molar ratio of cyanuric chloride to pyrrolidine ensures complete monofunctionalization.
- Second Substitution (N2) : Room temperature suffices due to reduced reactivity of the remaining chlorines.
- Third Substitution (N4) : Reflux in 1,4-dioxane drives the reaction to completion over 6–8 hours .
Acid Neutralization and Workup
Hydrochloric acid generated during substitutions is neutralized with 10% sodium carbonate , preventing protonation of amines and ensuring efficient nucleophilic attack. Post-reaction, pouring the mixture into crushed ice precipitates the product, which is filtered and recrystallized.
Characterization and Analytical Data
Spectroscopic Confirmation
- FTIR : N–H stretches at ~3300 cm⁻¹ , C–Cl at 750 cm⁻¹ , and C–O–C (methoxy) at 1250 cm⁻¹ .
- 1H NMR : Aromatic protons of 4-chlorophenyl (δ 7.4–7.6 ppm) and 3-methoxyphenyl (δ 6.8–7.2 ppm), pyrrolidine multiplet (δ 3.2–3.5 ppm), and methoxy singlet (δ 3.8 ppm).
- 13C NMR : Triazine carbons at δ 165–170 ppm, quaternary carbons of aryl groups at δ 140–150 ppm.
Elemental Analysis and Purity
Reported elemental analysis for analogous compounds shows <0.5% deviation from theoretical values. High-performance liquid chromatography (HPLC) purity exceeds 98% after recrystallization.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitutions at N2 and N4 are minimized by sequential addition of amines.
- Solubility Issues : Poor solubility of intermediates in organic solvents necessitates recrystallization from ethanol/ether mixtures.
- Byproduct Formation : Excess pyrrolidine or arylamines can lead to over-substitution, controlled by stoichiometric precision.
Comparative Analysis of Synthetic Routes
Industrial and Environmental Considerations
Q & A
Q. What are the recommended methodologies for synthesizing this triazine derivative?
The synthesis typically involves multi-step nucleophilic substitutions on a cyanuric chloride core. Key steps include:
- Step 1 : React cyanuric chloride with 4-chloroaniline under controlled pH (8–9) and low temperature (0–5°C) to introduce the 4-chlorophenyl group at the N2 position .
- Step 2 : Substitute the N4 position with 3-methoxyaniline in a polar aprotic solvent (e.g., 1,4-dioxane) at reflux (80–100°C) for 6–8 hours .
- Step 3 : Introduce the pyrrolidin-1-yl group at the C6 position via a Buchwald-Hartwig coupling reaction using a palladium catalyst .
- Final Step : Convert the free base to the hydrochloride salt using HCl gas in anhydrous diethyl ether .
Table 1 : Optimization Parameters for Key Synthesis Steps
| Step | Solvent | Temperature | Catalyst/Yield |
|---|---|---|---|
| N2 Substitution | THF | 0–5°C | K₂CO₃, 75–85% |
| N4 Substitution | 1,4-dioxane | 80–100°C | None, 60–70% |
| C6 Substitution | Toluene | 110°C | Pd(OAc)₂, 50–65% |
Q. Which analytical techniques are critical for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 466.1) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold recommended) using a C18 column and acetonitrile/water mobile phase .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt form .
Q. How does the hydrochloride salt form influence solubility and stability?
- Solubility : Enhances aqueous solubility (e.g., 12–15 mg/mL in water at 25°C) due to ionic interactions .
- Stability : Stable at 4°C in dry, dark conditions but degrades at pH < 3 (hydrolysis) or > 10 (dechlorination). Long-term storage requires desiccation .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl) to isolate electronic/steric effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities for targets like histone deacetylases (HDACs) .
- Dose-Response Curves : Validate IC₅₀ discrepancies in enzyme inhibition assays using triplicate measurements and standardized cell lines (e.g., HEK293) .
Q. How can reaction yields be optimized during triazine core substitutions?
- Solvent Optimization : Replace 1,4-dioxane with DMF to enhance nucleophilicity of 3-methoxyaniline (yield increases from 60% to 75%) .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for C6 pyrrolidine coupling; the former reduces side-product formation by 20% .
- Microwave-Assisted Synthesis : Reduce reaction time for N4 substitution from 8 hours to 45 minutes at 120°C .
Q. What experimental approaches elucidate the mechanism of enzyme inhibition?
- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition modality (competitive vs. non-competitive) using purified HDAC8 .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for triazine-enzyme interactions .
- Cryo-EM/X-ray Crystallography : Resolve ligand-enzyme co-crystal structures to identify key binding residues (e.g., Asp-101 in HDACs) .
Data Contradiction Analysis
- Example Issue : Conflicting cytotoxicity data (IC₅₀ = 2.1 μM vs. 8.7 μM) in MCF-7 breast cancer cells.
Methodological Recommendations
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) for Pd-catalyzed steps to prevent oxidation .
- Bioassay Controls : Include staurosporine (apoptosis inducer) and DMSO controls in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
